molecular formula C16H17N3O4 B13937374 2-(2,6-Dioxo-3-piperidyl)-4-(propylamino)isoindoline-1,3-dione

2-(2,6-Dioxo-3-piperidyl)-4-(propylamino)isoindoline-1,3-dione

Cat. No.: B13937374
M. Wt: 315.32 g/mol
InChI Key: SCULKDAEKDPCFF-UHFFFAOYSA-N
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Description

2-(2,6-Dioxo-3-piperidinyl)-4-(propylamino)-1H-isoindole-1,3(2H)-dione is a complex organic compound that features both piperidine and isoindole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dioxo-3-piperidinyl)-4-(propylamino)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the isoindole moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dioxo-3-piperidinyl)-4-(propylamino)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

2-(2,6-Dioxo-3-piperidinyl)-4-(propylamino)-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can serve as a probe to study biological processes and interactions.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2,6-Dioxo-3-piperidinyl)-4-(propylamino)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2,6-Dioxo-3-piperidinyl)-2,3-dihydro-3-oxo-1H-isoindol-5-yl]-β-alanine
  • 2-(2,6-Dioxo-3-piperidinyl)-2,3-dihydro-3-oxo-1H-isoindole-5-acetic acid

Uniqueness

Compared to similar compounds, 2-(2,6-Dioxo-3-piperidinyl)-4-(propylamino)-1H-isoindole-1,3(2H)-dione is unique due to its specific functional groups and structural configuration. These features may confer distinct biological activities or chemical properties, making it valuable for specific applications.

Properties

Molecular Formula

C16H17N3O4

Molecular Weight

315.32 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-(propylamino)isoindole-1,3-dione

InChI

InChI=1S/C16H17N3O4/c1-2-8-17-10-5-3-4-9-13(10)16(23)19(15(9)22)11-6-7-12(20)18-14(11)21/h3-5,11,17H,2,6-8H2,1H3,(H,18,20,21)

InChI Key

SCULKDAEKDPCFF-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

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